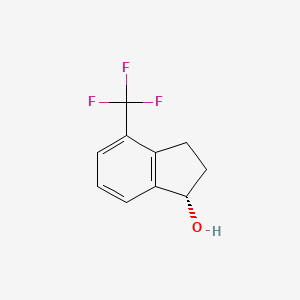
(S)-4-trifluoromethyl-indan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-trifluoromethyl-indan-1-ol, also known as TFMI, is a chiral alcohol that has been widely studied due to its potential applications in medicinal chemistry. TFMI is a versatile compound that can be used as a building block for the synthesis of various biologically active molecules.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of (S)-4-trifluoromethyl-indan-1-ol can be achieved through a multi-step process involving several reactions.
Starting Materials
4-trifluoromethyl-indan-1-one, Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Methanol (CH3OH), Ethanol (C2H5OH), Diethyl ether (C4H10O)
Reaction
Step 1: Reduction of 4-trifluoromethyl-indan-1-one with LiAlH4 in dry ether to obtain (S)-4-trifluoromethyl-indan-1-ol, Step 2: Purification of the product by recrystallization from ethanol, Step 3: Conversion of (S)-4-trifluoromethyl-indan-1-ol to its hydrochloride salt by treatment with HCl in methanol, Step 4: Precipitation of the hydrochloride salt by addition of diethyl ether, Step 5: Neutralization of the hydrochloride salt with NaOH to obtain (S)-4-trifluoromethyl-indan-1-ol
Aplicaciones Científicas De Investigación
(S)-4-trifluoromethyl-indan-1-ol has been used in various scientific research applications, including drug discovery and development, asymmetric synthesis, and chiral separation. (S)-4-trifluoromethyl-indan-1-ol has been used as a building block for the synthesis of various biologically active molecules, such as antiviral and anticancer agents.
Mecanismo De Acción
The mechanism of action of (S)-4-trifluoromethyl-indan-1-ol is not well understood, but it is believed to act as a chiral auxiliary in asymmetric synthesis reactions. (S)-4-trifluoromethyl-indan-1-ol can also interact with biological targets, such as enzymes and receptors, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
(S)-4-trifluoromethyl-indan-1-ol has been shown to have various biochemical and physiological effects, including inhibition of HIV-1 integrase, inhibition of acetylcholinesterase, and activation of peroxisome proliferator-activated receptor gamma. (S)-4-trifluoromethyl-indan-1-ol has also been shown to have anticancer and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-4-trifluoromethyl-indan-1-ol has several advantages for lab experiments, including high enantiomeric purity, versatility, and ease of synthesis. However, (S)-4-trifluoromethyl-indan-1-ol can be expensive and difficult to obtain in large quantities, which can be a limitation for some experiments.
Direcciones Futuras
There are several future directions for research on (S)-4-trifluoromethyl-indan-1-ol, including the development of new synthetic methods, the exploration of its biological activity, and the identification of new applications in medicinal chemistry. (S)-4-trifluoromethyl-indan-1-ol has the potential to be a valuable tool in drug discovery and development, as well as in the synthesis of chiral molecules with biological activity.
In conclusion, (S)-4-trifluoromethyl-indan-1-ol is a versatile compound with potential applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. (S)-4-trifluoromethyl-indan-1-ol is an exciting area of research that has the potential to lead to the development of new drugs and the synthesis of biologically active molecules.
Propiedades
IUPAC Name |
(1S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)8-3-1-2-7-6(8)4-5-9(7)14/h1-3,9,14H,4-5H2/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRONQVMJMJUKG-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1O)C=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-trifluoromethyl-indan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

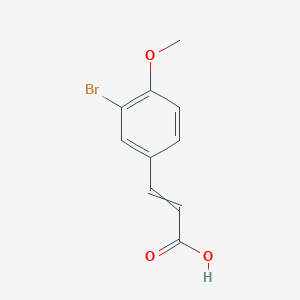
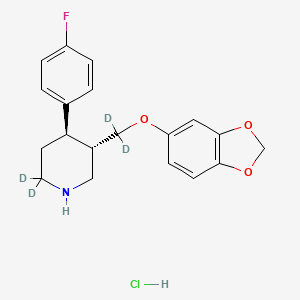
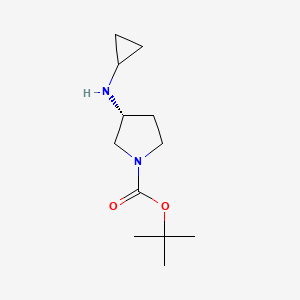
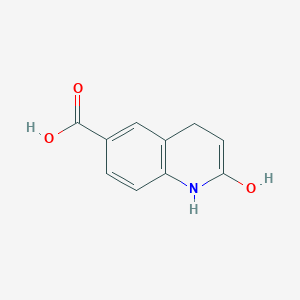
![4-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid](/img/structure/B1149151.png)
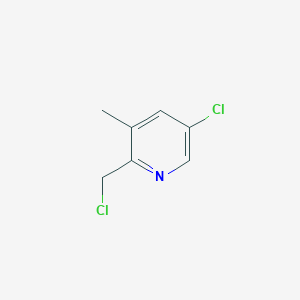
![3-Bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149156.png)
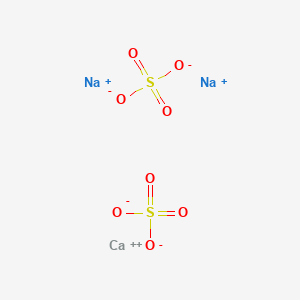

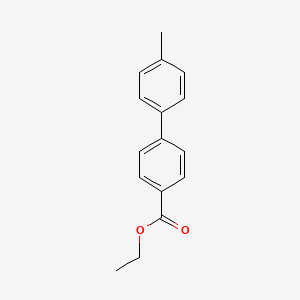

![6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride](/img/structure/B1149168.png)